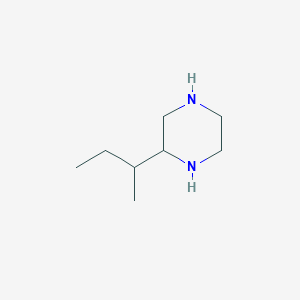

2-(Butan-2-yl)piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

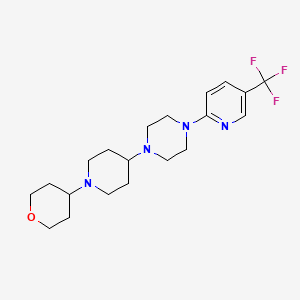

The synthesis of piperazine derivatives, such as 2-(Butan-2-yl)piperazine, has seen recent advancements. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together. The 2-(butan-2-yl)-1-(cyclopropylmethyl)piperazine molecule contains a total of 39 bond(s). There are 15 non-H bond(s), 4 rotatable bond(s), 1 three-membered ring(s), 1 six-membered ring(s) .Chemical Reactions Analysis

Piperazine derivatives have been synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .科学的研究の応用

Antifungal Activity

Compounds derived from 2-(Butan-2-yl)piperazine, such as (2R,3S)-2-(2,4-difluorophenyl)-3-(5-[2-[4-aryl-piperazin-1-yl]-ethyl]-tetrazol-2-yl/1-yl)-1-[1,2,4]-triazol-1-yl-butan-2-ol, have demonstrated significant antifungal activity against a variety of fungal cultures including Candida spp. and Aspergillus spp. These compounds are comparable to itraconazole and better than fluconazole in their effectiveness (Upadhayaya et al., 2004).

Antidepressant and Antianxiety Activities

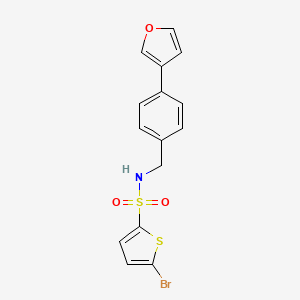

A novel series of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds have shown promising antidepressant and antianxiety activities in animal models. Compounds in this series were found to reduce the duration of immobility times in albino mice, indicating their potential efficacy (Kumar et al., 2017).

Cancer Research

Piperazine derivatives of butyric acid have been studied for their differentiation activity on a variety of tumor cells. These compounds have shown efficacy in acting on the differentiation and proliferation of human erythroleukemia K562 cells and myeloid leukemia HL60 cells, presenting a new avenue for cancer treatment research (Gillet et al., 1997).

Anti-Malarial Agents

Certain piperazine derivatives exhibit anti-malarial activity. The crystal structures of active tert-butyl (2S,3R)-4-(4-benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-hydroxy-1-phenylbutan-2-ylcarbamate and related compounds have been reported, contributing to the understanding of their mechanism of action against malaria (Cunico et al., 2009).

Neuroprotective Potential

Dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester (SP-04) is a new drug candidate designed for Alzheimer's disease treatment. It exhibits neuroprotective properties, inhibits acetylcholinesterase activity, and has shown effectiveness against Ab42 toxicity in various neuronal cell lines (Lecanu et al., 2010).

将来の方向性

作用機序

Target of Action

Piperazine derivatives are known to interact with a wide range of biological targets, including gaba receptors , α2-adrenoceptors , and various enzymes . The role of these targets varies, but they are often involved in neurotransmission, cellular signaling, and metabolic processes.

Mode of Action

Piperazine derivatives are known to interact with their targets in various ways, such as acting as agonists or antagonists, or by modulating the activity of enzymes . These interactions can lead to changes in cellular signaling, neurotransmission, and other physiological processes.

Biochemical Pathways

Piperazine derivatives have been shown to influence various biochemical pathways, including those involved in apoptosis . The downstream effects of these interactions can include changes in cell survival, proliferation, and differentiation.

Pharmacokinetics

Piperazine derivatives are generally known for their impact on the physicochemical properties of the final molecule, their structural and conformational characteristics, and their easy handling in synthetic chemistry . These properties can influence the bioavailability of the compound.

Result of Action

Some piperazine derivatives have been shown to induce apoptosis in cancer cells . This suggests that 2-(Butan-2-yl)piperazine may also have significant effects at the molecular and cellular levels.

特性

IUPAC Name |

2-butan-2-ylpiperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-3-7(2)8-6-9-4-5-10-8/h7-10H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZENDJDOEMBDKCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1CNCCN1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[(but-2-ynoylamino)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate](/img/structure/B2956892.png)

![2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2956894.png)

![2-{[1-(3-chloro-4-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]thio}-N-(4-fluorophenyl)propanamide](/img/structure/B2956896.png)

![3-(9H-Fluoren-9-ylmethoxycarbonyl)-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B2956902.png)